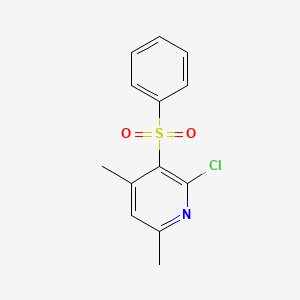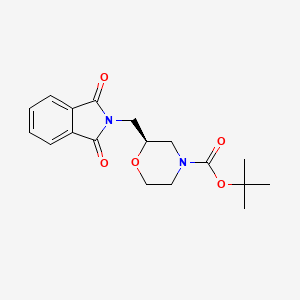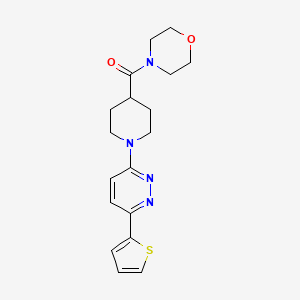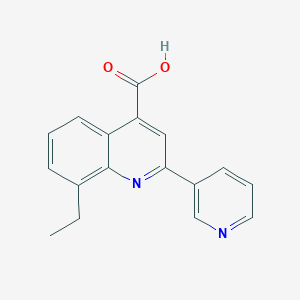
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C13H12ClNO2S . It is a pyridine derivative, which is a class of compounds that are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine consists of a pyridine ring substituted with chlorine, methyl, and phenylsulfonyl groups .Chemical Reactions Analysis
Pyridine derivatives, including 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine, can participate in various chemical reactions. For example, they can be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolo Derivatives
The compound can react with hydrazine hydrate to afford the corresponding pyrazolo derivatives . Pyrazolo derivatives have been studied for their potential biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties.
Synthesis of Isoxazolo Derivatives
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine can also react with hydroxylamine to produce isoxazolo derivatives . Isoxazolo derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer activities.
Synthesis of Pyridoquinazoline Derivatives
When reacted with anthranilic acid, this compound can yield pyridoquinazoline derivatives . These derivatives have been studied for their potential use in the treatment of various diseases, including cancer and neurological disorders.
Synthesis of Thienopyridine Derivatives
The compound can be used in the synthesis of thienopyridine derivatives . Thienopyridines are a class of drugs that inhibit platelet aggregation and are used to prevent thrombosis in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.
Suzuki–Miyaura Coupling
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine can be used as a reagent in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, styrenes, and alkenes.
Synthesis of Lansoprazole-like Precursors
The compound can be used in the synthesis of lansoprazole-like precursors . Lansoprazole is a medication used to treat and prevent stomach and intestinal ulcers, erosive esophagitis, and Zollinger–Ellison syndrome.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-2-chloro-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-9-8-10(2)15-13(14)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXALPEBNFMYMPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)

![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)
![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)


![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)
![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)
![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)



